Nickel(II) bromide

Organic Synthesis Cross‑Coupling Catalysis Electrosynthesis

Anhydrous NiBr₂ is the optimum nickel source for electro‑catalytic cross‑couplings (81% yield, NiCl₂ inactive), high‑energy Na‑metal halide batteries (174 Wh kg⁻¹, 2.5× vs NaCl/Ni), and controlled polymer chain length (Mₙ ~40% lower). Its water solubility (134 g/100 mL) doubles concentration capacity over NiCl₂, enabling concentrated stock solutions. Avoid reaction failure and battery underperformance—procure the correct halide for your protocol.

Molecular Formula Br2Ni
Molecular Weight 218.50 g/mol
CAS No. 13462-88-9
Cat. No. B080709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) bromide
CAS13462-88-9
Molecular FormulaBr2Ni
Molecular Weight218.50 g/mol
Structural Identifiers
SMILES[Ni+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2
InChIKeyIPLJNQFXJUCRNH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) bromide (CAS 13462-88-9): A Strategic Halide Source for Catalysis, Energy Storage, and Advanced Synthesis


Nickel(II) bromide (NiBr₂) is an inorganic halide salt that exists in anhydrous and hydrated forms, with the anhydrous yellow‑brown solid being the primary form for research and industrial applications. As a Lewis acid and a source of both Ni²⁺ and Br⁻ ions, NiBr₂ serves as a versatile precursor for the preparation of nickel‑based catalysts, battery cathode materials, and coordination complexes. Its distinct physicochemical profile—including high solubility in polar solvents and intermediate halide electronegativity—positions it as a strategically distinct nickel source when compared to its chloride (NiCl₂), iodide (NiI₂), acetylacetonate (Ni(acac)₂), and acetate (Ni(OAc)₂) analogs. The anhydrous material exhibits a density of 5.098 g mL⁻¹ at 25 °C and a sublimation point of 963 °C, reflecting its suitability for both solution‑phase and high‑temperature processes [1].

Why Nickel(II) bromide (CAS 13462-88-9) Cannot Be Arbitrarily Substituted with Other Nickel Halides or Salts


Nickel‑catalyzed transformations, battery electrochemistry, and materials synthesis are exquisitely sensitive to the identity of the counter‑anion. Halide electronegativity and polarizability govern the solubility of the nickel source, the speciation of catalytically active intermediates, the redox potential of the Ni²⁺/Ni⁰ couple, and the crystal‑field splitting that underpins magnetic and optical behavior [1]. Bromide occupies a unique intermediate position between chloride and iodide: it is more labile than chloride in dissociative ligand exchange steps, yet retains sufficient Lewis acidity to coordinate substrates effectively. Conversely, in molten‑salt battery cathodes, the NaBr/Ni system delivers substantially higher energy density than NaCl/Ni or NaI/Ni analogs because bromide dissolution kinetics in NaAlCl₄ are uniquely favorable [2]. Attempting to directly replace NiBr₂ with NiCl₂, NiI₂, or Ni(OAc)₂ in a protocol optimized for NiBr₂ therefore risks catastrophic loss of yield, complete failure of the reaction, or unacceptable degradation of device performance. The following evidence quantifies precisely where NiBr₂ diverges from its closest comparators.

Quantitative Differentiation of Nickel(II) bromide (CAS 13462-88-9) Versus NiCl₂, NiI₂, and Ni(OAc)₂


Direct Yield Comparison in Nickel‑Catalyzed Cross‑Electrophile Coupling of Aryl Chlorides

In the electrochemically driven cross‑electrophile coupling of 4‑chlorobenzophenone with 1‑bromopropane, the NiBr₂·glyme precatalyst delivers a 1H NMR yield of 81% in the absence of any added tetrabutylammonium bromide (TBABr) additive. Under identical conditions (0 mol% TBABr), the NiCl₂·glyme analog affords a yield of less than 1%, demonstrating that the bromide counterion is essential for productive catalysis in this system [1].

Organic Synthesis Cross‑Coupling Catalysis Electrosynthesis

Cathode Energy Density in Intermediate‑Temperature Sodium‑Metal Halide Batteries

In a systematic study of Na‑metal halide battery cathodes, the NaBr/Ni cell (derived from NiBr₂) achieves an energy density of 174 Wh kg⁻¹ at a high current density of 33.3 mA cm⁻² (∼0.8 C). This value is 2.5‑fold higher than that of the corresponding NaCl/Ni cell and 1.9‑fold higher than that of the NaI/Ni cell, establishing NiBr₂ as the superior halide source for high‑rate intermediate‑temperature sodium battery applications [1].

Electrochemical Energy Storage Battery Cathode Materials Sodium‑Based Batteries

Control Over Polymer Molecular Weight in Nickel‑Mediated Polymerization

When screened as catalysts for a polymerization reaction at 10 mol% loading, NiBr₂ yields a polymer with a number‑average molar mass (Mₙ) of 2120 g mol⁻¹, which is approximately 41% lower than the Mₙ of 3590 g mol⁻¹ obtained with NiCl₂ under identical conditions. Ni(OAc)₂ produces a polymer with an Mₙ of 3650 g mol⁻¹, further confirming that NiBr₂ affords a distinctly lower molecular weight product distribution [1].

Polymer Chemistry Catalyst Screening Materials Science

Water Solubility Advantage Over Anhydrous NiCl₂

Anhydrous NiBr₂ exhibits a water solubility of 134 g per 100 mL at 25 °C, which is more than twice that of anhydrous NiCl₂ (64–67 g per 100 mL at 20–25 °C) [1][2]. This enhanced solubility allows for the preparation of more concentrated stock solutions and facilitates homogeneous reaction conditions in aqueous and mixed aqueous‑organic media, reducing the solvent volume required for catalyst preparation and downstream purification.

Solution‑Phase Processing Catalyst Preparation Precursor Handling

Ethanol Solubility Enabling Non‑Aqueous Processing

Anhydrous NiBr₂ is appreciably soluble in ethanol, whereas anhydrous NiCl₂ exhibits negligible solubility in ethanol and requires the hexahydrate form for dissolution [1]. This distinction is critical for synthetic protocols that must exclude water (e.g., air‑ and moisture‑sensitive organometallic reactions) or that rely on ethanol as a co‑solvent for ligand solubility. The ethanol solubility of NiBr₂ permits direct use of the anhydrous salt without introducing water of hydration that could poison sensitive catalysts.

Organometallic Synthesis Solvent Selection Air‑Sensitive Chemistry

Intermediate Covalence and Crystal Field Effects Relative to NiCl₂ and NiI₂

A first‑principles crystal field analysis of the Ni²⁺ ion in the isostructural series NiCl₂, NiBr₂, and NiI₂ reveals that the degree of metal–ligand covalence follows the order NiI₂ > NiBr₂ > NiCl₂ [1]. The intermediate covalence of NiBr₂ modulates the energy of the Ni²⁺ ³d levels and the magnetic exchange interactions, which is directly relevant to the design of two‑dimensional magnetic heterostructures and optoelectronic materials where fine‑tuning of electronic band structure is required.

Solid‑State Physics Magnetic Materials Spectroscopy

High‑Value Application Scenarios for Nickel(II) bromide (CAS 13462-88-9) Based on Quantified Differentiation


Electrosynthetic Cross‑Coupling Protocols Requiring High Yield Without Halide Additives

For electrochemical nickel‑catalyzed cross‑electrophile couplings involving aryl chlorides, NiBr₂·glyme delivers yields of 81% in the absence of exogenous halide additives, whereas NiCl₂·glyme is essentially inactive (<1% yield) [1]. Laboratories developing streamlined, additive‑free electrosynthetic methodologies should prioritize procurement of NiBr₂ or its glyme adduct to achieve synthetically useful reactivity.

Intermediate‑Temperature Sodium‑Metal Halide Batteries for Grid‑Scale Energy Storage

In Na‑metal halide batteries operating at intermediate temperatures (150–200 °C), cathodes derived from NiBr₂ (NaBr/Ni) provide an energy density of 174 Wh kg⁻¹ at 33.3 mA cm⁻², a 2.5‑fold improvement over NaCl/Ni and a 1.9‑fold improvement over NaI/Ni [2]. Battery developers targeting high‑rate performance and extended runtime should select NiBr₂ as the cathode precursor of choice over NiCl₂ or NiI₂.

Controlled Synthesis of Low‑Molecular‑Weight Nickel‑Containing Polymers

When a lower number‑average molar mass (Mₙ) polymer product is desired, NiBr₂ furnishes Mₙ values ∼40% lower than those obtained with NiCl₂ or Ni(OAc)₂ under identical polymerization conditions [3]. Polymer chemists seeking to fine‑tune viscosity, solubility, or mechanical properties should incorporate NiBr₂ into their catalyst screening panels as the halide source that biases the reaction toward shorter chain lengths.

Preparation of Concentrated Aqueous Nickel Precursor Solutions for Catalyst and Nanoparticle Synthesis

Anhydrous NiBr₂ exhibits a water solubility of 134 g/100 mL at 25 °C, more than double that of anhydrous NiCl₂ (∼65 g/100 mL) [4][5]. This property is particularly advantageous for the preparation of concentrated stock solutions used in the aqueous synthesis of supported nickel catalysts, metal–organic frameworks, and colloidal nanoparticles, where higher precursor concentration improves throughput and reduces solvent waste.

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